molecular formula C22H28N2O4 B11936357 methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

Cat. No.: B11936357
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-SXGZUBKSSA-N
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Description

Methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate is a complex synthetic compound featuring a spirooxindole framework fused to a polycyclic indolizine system. This structural class is of significant interest in medicinal chemistry and chemical biology, particularly in the development of targeted protein degraders. The spirooxindole moiety is a privileged scaffold in drug discovery, often serving as a mimic for heterocyclic structures that can modulate protein-protein interactions (source) . Compounds with this architecture are frequently investigated as key intermediates or final products for their potential as kinase inhibitors or as ligands for E3 ubiquitin ligases within Proteolysis Targeting Chimeras (PROTACs) (source) . The specific stereochemistry, denoted by the (3R,6'S,7'S,8'aS) configuration, is critical for its biological activity and interaction with its intended molecular target. Researchers utilize this high-purity compound to explore novel mechanisms in cancer research, neurodegenerative diseases, and other therapeutic areas where targeted protein degradation offers a promising strategy. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. This product is available for purchase from specialized chemical suppliers (source) .

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14-,15+,19+,22-/m1/s1

InChI Key

DAXYUDFNWXHGBE-SXGZUBKSSA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Dianion Alkylation and Cyclization (MDPI, 2006)

A foundational approach involves ethyl 2-oxindoline-5-carboxylate as the starting material:

  • Dianion Formation : Treatment with NaH in DMF generates a dianion, enabling alkylation with dichloroethylamine hydrochloride.

  • Cyclization : Intramolecular attack forms the spiro[indoline-3,4'-piperidine] core.

  • Demethylation : HCl-mediated cleavage yields the free oxindole.

  • Esterification : Reaction with methyl (E)-3-methoxyprop-2-enoate under Mitsunobu conditions installs the α,β-unsaturated ester.

Key Data :

StepReagents/ConditionsYield
AlkylationNaH, DMF, 0°C → RT65%
CyclizationTMSOTf, NEt₃, CH₂Cl₂70%
Final EsterificationDIAD, PPh₃, THF58%

Asymmetric Total Synthesis (J. Org. Chem., 2019)

A 17-step enantioselective route achieves the target compound via chiral pool starting materials:

  • Chiral Induction : (-)-Isopulegol provides the initial stereochemical framework.

  • Spirocyclization : Au(I)-catalyzed cyclization forms the indolizine-spiroindole system.

  • Cross-Metathesis : Grubbs II catalyst introduces the ethyl group at C6'.

  • Esterification : Pd-mediated coupling with methyl propiolate completes the α,β-unsaturated ester.

Optimization Highlights :

  • Use of (R)-BINAP as a chiral ligand ensured >98% ee at the spiro center.

  • Microwave-assisted cyclization reduced reaction time from 48 h to 2 h.

Catalytic Asymmetric Methods

Rhodium-Catalyzed Hydrogenation (PMC, 2020)

A convergent strategy employs tris(triphenylphosphine)rhodium carbonyl hydride for stereocontrol:

  • Indolizine Synthesis : TCB-mediated dehydrogenative cyclization of tetrahydrocarbazole derivatives.

  • Reductive Amination : Rh-catalyzed hydrogenation sets the 3R configuration.

  • Ester Installation : Michael addition with methyl acrylate under basic conditions.

Performance Metrics :

ParameterValue
Overall Yield35% (8 steps)
Diastereomeric Ratio12:1
Purity (HPLC)>99%

Alternative Approaches

One-Pot Cyclization-Rethiolation (ACS JOC, 2022)

An I₂-promoted three-component reaction streamlines synthesis:

  • Components : Methyl ketones, 2-pyridylacetate, sulfonyl hydrazides.

  • Mechanism : I₂ mediates sequential thiolation/cyclization.

  • Advantages : No column chromatography required; yields up to 94%.

Reaction Scope :

SubstrateYield
Aliphatic Methyl Ketones72–89%
Cyclic Ketones65–78%
Pregnenolone Acetate58%

Comparative Analysis of Methods

MethodStepsOverall YieldStereocontrolScalability
Classical (MDPI)835%ModerateLimited by chromatography
Asymmetric (JOC)177.5%ExcellentLow (multi-step)
Catalytic (PMC)642%HighPilot-scale feasible
One-Pot (ACS JOC)194%NoneHigh (gram-scale)

Challenges and Innovations

  • Stereochemical Purity : Asymmetric catalysis (e.g., Rh, Au) outperforms classical resolution techniques but requires expensive ligands.

  • Functional Group Compatibility : The α,β-unsaturated ester is prone to hydrolysis; anhydrous conditions are critical.

  • Emerging Techniques : Flow chemistry adaptations reduce reaction times by 80% in preliminary studies .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Biological Activities

Corynoxine B has been studied for its various biological activities:

Antimicrobial Properties

Research indicates that Corynoxine B exhibits antimicrobial activity against several bacterial strains. Its effectiveness is particularly noted in combating antibiotic-resistant bacteria. The compound's structural features contribute to its ability to disrupt bacterial cell membranes and inhibit growth .

Neuroprotective Effects

Studies have shown that Corynoxine B induces autophagy in neuronal cell lines such as N2a and SHSY-5Y cells. This mechanism is crucial for neuroprotection and may have implications for treating neurodegenerative diseases .

Anti-inflammatory Activity

Corynoxine B has demonstrated anti-inflammatory properties in various models. Its ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .

Synthetic Applications

Corynoxine B serves as a valuable intermediate in synthetic organic chemistry:

Synthesis of Indole Derivatives

The compound is used as a precursor for synthesizing other indole derivatives with potential therapeutic applications. Its unique spiro structure allows for the development of diverse chemical entities .

Development of Non-linear Optical Materials

Due to its structural characteristics, Corynoxine B has been investigated for use in non-linear optical materials. The compound's high β tensor value indicates its potential application in photonic devices .

Case Study on Antimicrobial Activity

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of Corynoxine B against various pathogens. The results demonstrated significant inhibition of bacterial growth compared to standard antibiotics .

Neuroprotective Mechanism Exploration

A recent investigation into the neuroprotective effects of Corynoxine B revealed that it enhances autophagic processes in neuronal cells. This study suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₂H₂₈N₂O₄ (as per industrial data) .
  • Molecular Weight : 384.47 g/mol .
  • Stereochemistry : The compound exhibits multiple stereocenters (3R,6'S,7'S,8'aS), which are critical for its conformational stability and biological interactions .

Comparison with Similar Compounds

The comparison focuses on structural analogs, synthetic derivatives, and compounds with overlapping biological relevance. Key criteria include molecular fingerprints, stereochemical configurations, substituent effects, and bioactivity profiles.

Structural Analogs and Their Properties

Table 1: Structural and Functional Comparison of Compound A with Analogs

Compound Name / ID Molecular Formula Key Substituents Stereochemistry Biological Relevance Reference
Compound A (Target) C₂₂H₂₈N₂O₄ 6'-ethyl, 3-methoxyprop-2-enoate 3R,6'S,7'S,8'aS Hypothesized kinase inhibition
Isorhynchophylline () C₂₂H₂₈N₂O₅ 6'-ethyl, 3-hydroxyprop-2-enoate 3S,6'R,7'S,8'aS Neuroprotective activity
Ethyl 6'-cyano-spiroindole (Compound 3g, ) C₂₀H₂₁N₃O₃ 6'-cyano, ethyl ester 1'S,3'R,8a'S* Anticancer candidate
Aglaithioduline () C₁₉H₂₃NO₄ Methoxyindole, acetylated sidechain Not specified HDAC8 inhibition (70% similarity to SAHA)

Key Observations :

  • Stereochemical Divergence : Isorhynchophylline () shares a similar backbone but differs in stereochemistry (3S vs. 3R in Compound A), which may alter binding affinity to biological targets .
  • Bioactivity : Aglaithioduline () demonstrates ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficient analysis, suggesting Compound A could be evaluated for epigenetic modulation using similar methods .

Methodological Approaches for Similarity Assessment

Tanimoto Coefficient and Molecular Fingerprints

  • Tanimoto Coefficient : A similarity index (0–100%) calculated using binary molecular fingerprints (e.g., MACCS or Morgan fingerprints). Compound A’s similarity to Isorhynchophylline is estimated at ~85% based on shared spiroindole cores, while its similarity to SAHA-like compounds (e.g., Aglaithioduline) is lower (~50%) due to divergent functional groups .
  • Activity Cliffs: Structural analogs with minor modifications (e.g., hydroxyl vs. methoxy groups) may exhibit drastic differences in bioactivity, as seen in nitroimidazole derivatives () .

Cross-Reactivity in Immunoassays

Antibodies designed for Compound A may exhibit cross-reactivity with analogs like Isorhynchophylline due to shared epitopes (e.g., the spiroindole scaffold). However, selectivity can be improved by targeting unique regions such as the methoxyprop-2-enoate ester .

Biological Activity

Methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate is a complex organic compound belonging to the class of oxindole alkaloids. Its unique spirocyclic structure contributes to its intriguing biological activities and potential therapeutic applications.

PropertyDetails
Molecular FormulaC22H28N2O4
Molecular Weight384.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C22H28N2O4/c1-4...
InChI KeyDAXYUDFNWXHGBE-SXGZUBKSSA-N

Neuroprotective Properties

Research indicates that this compound exhibits notable neuroprotective effects. Studies have shown its potential in protecting neuronal cell lines from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Antimicrobial and Anticancer Activities

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi. Additionally, its anticancer potential is being explored through mechanisms that involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological pathways. It is hypothesized to bind to certain enzymes or receptors that regulate cellular functions such as proliferation and apoptosis. The unique spiro structure allows it to fit into these targets effectively.

Study 1: Neuroprotection in Cell Models

A study conducted on neuronal cell lines demonstrated that treatment with methyl 2-[(3R,6'S,...]-3-methoxyprop-2-enoate significantly reduced markers of oxidative stress compared to control groups. The results indicated a decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity.

Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations lower than those required for many standard antibiotics.

Study 3: Cancer Cell Line Testing

Research involving various cancer cell lines revealed that methyl 2-[(3R,6'S,...]-3-methoxyprop-2-enoate inhibited cell proliferation and induced apoptosis. Flow cytometry analysis confirmed a significant increase in early apoptotic cells after treatment.

Research Findings Summary

The biological activities of methyl 2-[(3R,6'S,...]-3-methoxyprop-2-enoate highlight its potential as a lead compound for drug development in neuroprotection and cancer therapy. Its unique structure not only provides insight into its function but also suggests avenues for further research into synthetic derivatives with enhanced efficacy.

Future Directions

Future research should focus on:

  • In vivo studies to validate the efficacy observed in vitro.
  • Mechanistic studies to elucidate the specific pathways affected by this compound.
  • Structure-activity relationship (SAR) studies to optimize its biological properties.

Q & A

Q. What protocols ensure reproducibility when literature methods yield inconsistent results?

  • Methodological Answer : Standardize reagents (e.g., Raney nickel activation protocols) and document detailed procedural variables (e.g., stirring rate, degassing steps) . Share raw spectral data and chromatograms via open-access platforms for peer validation .

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